molecular formula C27H19N7O3 B14147243 (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 314760-06-0

(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14147243
CAS No.: 314760-06-0
M. Wt: 489.5 g/mol
InChI Key: JONASWFZWYYTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with nitrophenyl, phenyl, and phenyldiazenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyrazolone derivative. The final step involves the azo coupling reaction with diazonium salts derived from aniline derivatives to introduce the phenyldiazenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitrophenyl and phenyldiazenyl groups are particularly useful in designing molecules that can interact with specific biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of functional materials with desirable properties.

Mechanism of Action

The mechanism of action of (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenyldiazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular signaling pathways by altering the redox state or by binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
  • 4-(Diphenylamino)phenylboronic acid pinacol ester
  • 9-methoxystrobilurin G

Uniqueness

Compared to similar compounds, this compound is unique due to its combination of nitrophenyl, phenyl, and phenyldiazenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

314760-06-0

Molecular Formula

C27H19N7O3

Molecular Weight

489.5 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C27H19N7O3/c35-27-26(31-30-22-13-11-21(12-14-22)29-28-20-9-5-2-6-10-20)25(19-7-3-1-4-8-19)32-33(27)23-15-17-24(18-16-23)34(36)37/h1-18,32H

InChI Key

JONASWFZWYYTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.